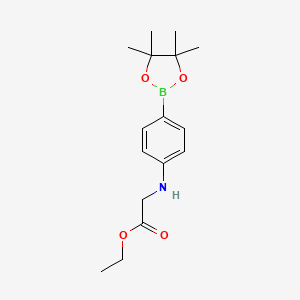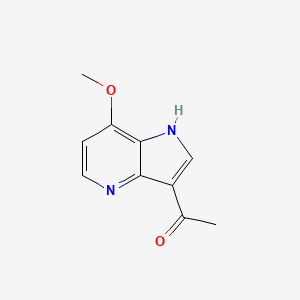![molecular formula C34H41Cl4N2OPRuS B12095321 Dichloro[rel-[N(R)]-N-[2-[(R)-(phenylmethyl)thio-kappaS]ethyl]-4-morpholineethanamine-kappaNN4,kappaN4](triphenylphosphine)ruthenium(II), compd. with dichloromethane](/img/structure/B12095321.png)
Dichloro[rel-[N(R)]-N-[2-[(R)-(phenylmethyl)thio-kappaS]ethyl]-4-morpholineethanamine-kappaNN4,kappaN4](triphenylphosphine)ruthenium(II), compd. with dichloromethane
カタログ番号:
B12095321
分子量:
799.6 g/mol
InChIキー:
UEMAKRJTXZLFON-UHFFFAOYSA-L
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- This complex features a ruthenium (Ru) center coordinated with a chiral ligand and dichloromethane (CH₂Cl₂).
- The chiral ligand contains a morpholine ring, an ethyl group, and a phenylmethylthio substituent.
- The compound’s structure is intricate, with the ruthenium atom at the core, surrounded by ligands and solvent molecules.
準備方法
- Synthetic Routes :
- One common synthetic route involves reacting dichloromethane with rel-[N®]-N-[2-[®-(phenylmethyl)thio-kappaS]ethyl]-4-morpholineethanamine-kappaNN4,kappaN4ruthenium(II) in an appropriate solvent.
- Ligand exchange reactions can also yield this compound.
- Reaction Conditions :
- These reactions typically occur under inert atmosphere (argon or nitrogen) to prevent oxidation.
- Solvents like acetonitrile or dichloromethane are commonly used.
- Industrial Production :
- Industrial-scale production may involve variations of the above methods.
- Optimization for yield, purity, and cost-effectiveness is crucial.
化学反応の分析
- Reactivity :
- The compound can undergo various reactions, including:
- Oxidation : Ruthenium can be oxidized to higher oxidation states.
- Reduction : Reduction of the Ru center.
- Substitution : Ligand substitution reactions.
- Common Reagents and Conditions :
- Oxidation: Oxidants like H₂O₂, O₂, or halogens.
- Reduction: Reducing agents (e.g., NaBH₄, H₂).
- Substitution: Other ligands (e.g., phosphines, amines).
- The compound can undergo various reactions, including:
- Major Products :
- Products depend on the specific reaction. For example:
- Oxidation may yield Ru(III) species.
- Substitution can lead to different ligand combinations.
- Products depend on the specific reaction. For example:
科学的研究の応用
- Chemistry :
- Catalysis: Ruthenium complexes are catalysts in organic transformations.
- Asymmetric Synthesis: Chiral ligands contribute to enantioselective reactions.
- Biology/Medicine :
- Anticancer Properties: Ruthenium complexes show promise as potential anticancer agents.
- Imaging Agents: Some ruthenium complexes serve as imaging probes.
- Industry :
- Fine Chemicals: Used in specialty chemical synthesis.
- Materials Science: Ruthenium-based materials (e.g., sensors, coatings).
作用機序
- Anticancer Activity :
- Ruthenium complexes interact with cellular components.
- Potential mechanisms include DNA binding, ROS generation, and apoptosis induction.
- Molecular Targets and Pathways :
- DNA: Ruthenium-DNA interactions affect gene expression.
- Enzymes: Inhibition of enzymes involved in cell proliferation.
- Signaling Pathways: Modulation of signaling cascades.
類似化合物との比較
- Uniqueness :
- The chiral ligand and coordination geometry distinguish this compound.
- Its reactivity profile and biological activity set it apart.
- Similar Compounds :
- Other ruthenium complexes with different ligands (e.g., arene, bipyridine).
- Compare their properties and applications.
特性
分子式 |
C34H41Cl4N2OPRuS |
|---|---|
分子量 |
799.6 g/mol |
IUPAC名 |
N-(2-benzylsulfanylethyl)-2-morpholin-4-ylethanamine;dichloromethane;dichlororuthenium;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C15H24N2OS.CH2Cl2.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-15(5-3-1)14-19-13-7-16-6-8-17-9-11-18-12-10-17;2-1-3;;;/h1-15H;1-5,16H,6-14H2;1H2;2*1H;/q;;;;;+2/p-2 |
InChIキー |
UEMAKRJTXZLFON-UHFFFAOYSA-L |
正規SMILES |
C1COCCN1CCNCCSCC2=CC=CC=C2.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.Cl[Ru]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3-(Bicyclo[2.2.1]heptan-2-YL)prop-2-ynoic acid
Cat. No.: B12095247
CAS No.:
1-Hydroxymethyl-3-methyl-2-oxadamantane
Cat. No.: B12095249
CAS No.:
Benzyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl...
Cat. No.: B12095257
CAS No.:
4-[4-[5-(Chloromethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl...
Cat. No.: B12095271
CAS No.:


![3-(Bicyclo[2.2.1]heptan-2-YL)prop-2-ynoic acid](/img/structure/B12095247.png)


![4-[4-[5-(Chloromethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one](/img/structure/B12095271.png)
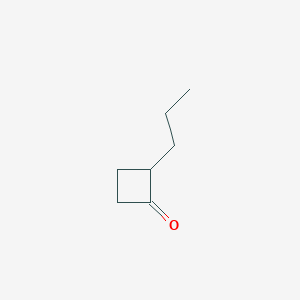
![7-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12095290.png)

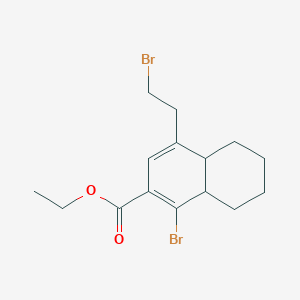
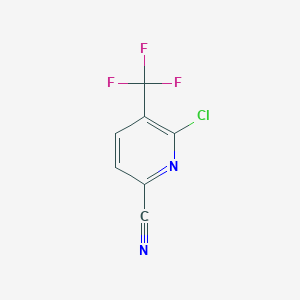
![(8Z,10Z)-4-hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),8,10,15,18-octaen-12-one](/img/structure/B12095313.png)

